Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a hydroxyl substituent at the 4-position, and a 2-(3,4-dimethoxyphenyl)ethylamino moiety at the 3-position. The (3R,4R) stereochemistry and the electron-rich 3,4-dimethoxyphenyl group distinguish it from related compounds.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(23)21-11-14(15(22)12-21)20-9-8-13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15,20,22H,8-9,11-12H2,1-5H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHROOKMEOFOFX-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₂₄N₂O₃
- Molecular Weight : 320.39 g/mol
The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Neuroprotective Effects : Studies have suggested that related pyrrolidine derivatives can protect neuronal cells from oxidative stress. For instance, compounds similar to this compound have been shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative conditions .
- Cholinesterase Inhibition : Some derivatives demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Effect/IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 1.90 µM | |
| BChE Inhibition | IC50 = 0.084 µM | |
| Neuroprotection | Reduction in ROS production | |
| Antioxidant Activity | Significant in ABTS assay |
Case Studies
- Neuroprotective Study : A study involving LX009, a compound structurally similar to this compound, indicated that it alleviated cell apoptosis induced by oxygen-glucose deprivation/reperfusion (OGD/RP). The mechanism involved the activation of the Akt/Nrf2 pathway, enhancing cellular antioxidant defenses .
- Cholinesterase Inhibition : Research on multifunctional agents demonstrated that certain pyrrolidine derivatives effectively inhibited cholinesterases while showing selectivity towards BChE. This selectivity is crucial for minimizing side effects associated with AChE inhibition in Alzheimer's treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate has been studied for its potential to modulate serotonin and norepinephrine levels in the brain, making it a candidate for treating depression and anxiety disorders. Its structural similarity to known antidepressants allows for the exploration of new therapeutic pathways .
1.2 Neuroprotective Properties
Studies have shown that compounds with a pyrrolidine backbone can offer neuroprotective effects against oxidative stress and neuroinflammation. The specific configuration of this compound may enhance its ability to cross the blood-brain barrier, providing potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
2.1 Proteomics Research
this compound is utilized in proteomics for studying protein interactions and modifications. Its ability to selectively bind to certain proteins makes it valuable in identifying biomarkers for diseases .
2.2 Enzyme Inhibition Studies
The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited to develop inhibitors for therapeutic purposes or to study enzyme mechanisms in detail .
Material Science Applications
3.1 Polymer Synthesis
this compound can be employed in the synthesis of polymers with specific functional properties. Its reactivity can be harnessed to create materials with enhanced mechanical strength or thermal stability .
3.2 Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanoscale devices or drug delivery systems due to its ability to form stable complexes with various substrates .
Case Studies
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally analogous tert-butyl pyrrolidine carboxylates, focusing on substituents, stereochemistry, and physicochemical properties.
Substituent Variations on the Pyrrolidine Ring
Aromatic/Non-Aromatic Side Chains
Cyclohexenyl Analog Compound: tert-butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate Key Differences: Replaces the 3,4-dimethoxyphenyl group with a cyclohexenyl moiety. Molecular Weight: 310.438 g/mol .
Vinylbenzyloxy Derivative Compound: (2S,4R)-tert-butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate Key Differences: Substitutes the amino group with a carbamoyl moiety and introduces a 4-vinylbenzyloxy group at the 4-position. Impact: The vinylbenzyloxy group adds steric bulk and introduces a reactive alkene, which could facilitate further functionalization via click chemistry .
Heterocyclic Substituents
Pyrimidinylamino Derivative Compound: tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Key Differences: Incorporates a nitro-pyrimidinylamino group. The dibenzylamino group adds hydrophobicity .
Fluorinated Proline Hybrid Compound: tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Key Differences: Integrates a fluorinated proline moiety and a pyrazolopyridine scaffold. Impact: Fluorination increases metabolic stability and alters electronic properties, while the pyrazolopyridine core enables π-stacking in nucleic acid targets .
Functional Group Modifications
Trifluoromethyl and Methyl Groups Compound: tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Key Differences: Replaces the dimethoxyphenyl-ethylamino group with trifluoromethyl and methyl substituents. Impact: The trifluoromethyl group significantly increases lipophilicity and resistance to oxidative metabolism .
Sulfanyl-Triazole Hybrid
- Compound : tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
- Key Differences : Introduces a sulfanyl-triazole group.
- Impact : The sulfur atom enhances hydrogen-bond acceptor capacity, while the triazole ring enables metal coordination .
Stereochemical Variations
Q & A
Q. In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–70%) and cytochrome P450 interactions (CYP3A4 substrate).
- Metabolite Identification : Simulate phase I oxidation (via CYP450) and phase II glucuronidation using Schrödinger’s BioLuminate .
Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Q. Process Optimization :
- Flow Chemistry : Use continuous-flow reactors for Boc protection to reduce reaction time (30 min vs. 12 hr batch) .
- Catalysis : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates .
Yield Data :
| Step | Yield (Batch) | Yield (Flow) |
|---|---|---|
| Boc Protection | 65% | 85% |
| Reductive Amination | 42% | 78% |
Basic: How is the compound characterized post-synthesis, and what are key spectral benchmarks?
Q. Spectroscopic Data :
- H NMR (CDCl): δ 1.44 (s, 9H, tert-butyl), δ 3.85 (m, 2H, CHNH), δ 6.75 (s, 2H, aromatic).
- HRMS : m/z calculated for CHNO [M+H]: 403.2231; observed: 403.2228 .
Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics?
Q. Models :
- Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma half-life (t ~2.5 hr) via LC-MS/MS.
- Tissue Distribution : Use whole-body autoradiography to track C-labeled compound in organs .
Challenges : The tert-butyl group may slow renal excretion; monitor urinary metabolites for glucuronide conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
